

Spectroscopic Characterization of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-5-iodonicotinic acid**

Cat. No.: **B1344298**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Ethoxy-5-iodonicotinic acid**. Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents predicted spectral characteristics based on its chemical structure.

Compound Overview

Compound Name: **2-Ethoxy-5-iodonicotinic acid** Molecular Formula: C₈H₈INO₃

Molecular Weight: 293.06 g/mol Chemical Structure:

Predicted Spectroscopic Data

While experimental data is not readily available, the following tables summarize the predicted spectroscopic features for **2-Ethoxy-5-iodonicotinic acid** based on its structure.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0 - 11.0	Singlet (broad)	1H	-COOH
~8.5	Singlet	1H	Ar-H (H6)
~8.2	Singlet	1H	Ar-H (H4)
~4.4	Quartet	2H	-OCH ₂ CH ₃
~1.4	Triplet	3H	-OCH ₂ CH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165	C=O (Carboxylic Acid)
~160	C2 (C-OEt)
~155	C6
~145	C4
~120	C3 (C-COOH)
~85	C5 (C-I)
~65	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond	Functional Group
3300-2500	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600, ~1480	C=C stretch	Aromatic Ring
~1250	C-O stretch	Ether
~1100	C-O stretch	Carboxylic Acid
~600	C-I stretch	Aryl Iodide

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
293.96	[M+H] ⁺
315.94	[M+Na] ⁺
292.95	[M-H] ⁻

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a compound such as **2-Ethoxy-5-iodonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Ethoxy-5-iodonicotinic acid**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- Instrument: 400 or 500 MHz NMR Spectrometer.
- ^1H NMR: A standard pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.

Data Processing: The raw data, known as the Free Induction Decay (FID), is processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **2-Ethoxy-5-iodonicotinic acid**, the Attenuated Total Reflectance (ATR) technique is commonly used.

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- A background spectrum of the empty ATR crystal is first collected.
- The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

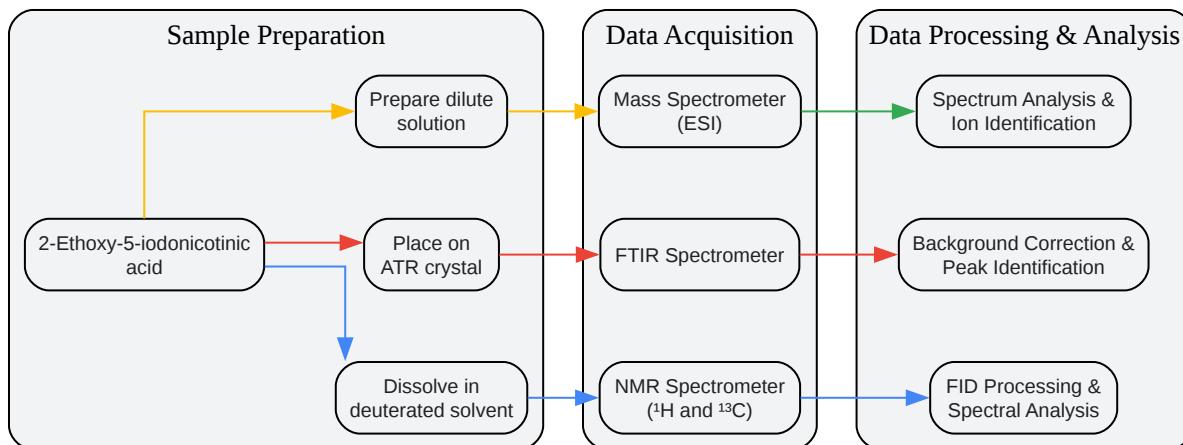
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The software is used to identify and

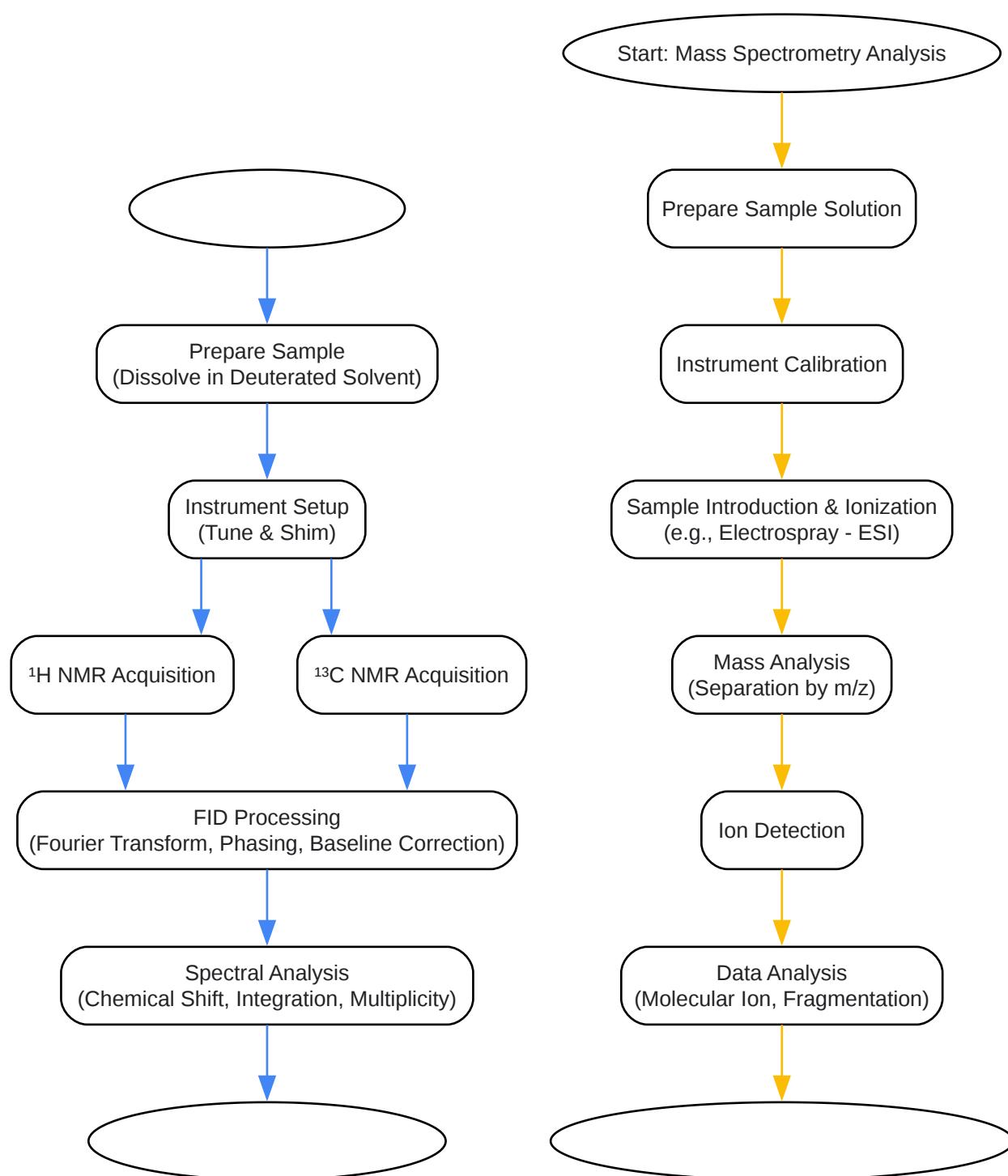
label the major absorption peaks.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may need to be further diluted depending on the sensitivity of the instrument.


Data Acquisition:


- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of molecule.
- Ionization: ESI is a soft ionization technique suitable for polar molecules, which will likely produce the protonated molecule $[M+H]^+$ in positive ion mode or the deprotonated molecule $[M-H]^-$ in negative ion mode.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- High-Resolution Mass Spectrometry (HRMS): Can be used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in its identification.

Data Processing: The resulting mass spectrum is a plot of relative intensity versus m/z. Data processing involves identifying the molecular ion peak and analyzing any fragmentation patterns to deduce the structure of the molecule.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344298#spectroscopic-data-for-2-ethoxy-5-iodonicotinic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com